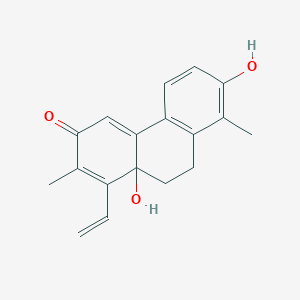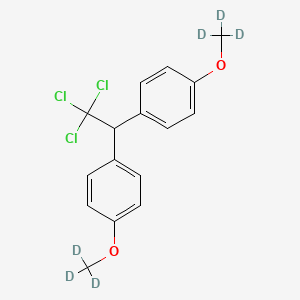
Methoxychlor-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxychlor-d6 is a deuterated form of methoxychlor, an organochlorine pesticide. Methoxychlor was originally developed as a replacement for DDT and has been used to combat a wide range of pests, including biting flies, houseflies, mosquito larvae, cockroaches, and chiggers . This compound is often used in scientific research as an isotopically labeled compound to study the behavior and fate of methoxychlor in various environments.
Preparation Methods
The synthesis of methoxychlor-d6 involves the incorporation of deuterium atoms into the methoxychlor molecule. This can be achieved through several synthetic routes, including:
Chemical Reactions Analysis
Methoxychlor-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: this compound can be reduced to form this compound alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Methoxychlor-d6 has several scientific research applications, including:
Mechanism of Action
Methoxychlor-d6 exerts its effects by mimicking the action of natural hormones, particularly estrogen. It binds to estrogen receptors and activates the transcription of estrogen-responsive genes, leading to various physiological effects. This compound can also interfere with the normal endocrine function by competing with natural hormones for receptor binding and altering hormone metabolism .
Comparison with Similar Compounds
Methoxychlor-d6 is similar to other organochlorine pesticides, such as DDT and endosulfan. it has some unique properties that distinguish it from these compounds:
Deuterium Labeling: this compound is isotopically labeled with deuterium, which makes it useful for tracing studies and analytical applications.
Lower Toxicity: This compound has a lower acute toxicity compared to DDT and endosulfan, making it a safer alternative for certain applications.
Environmental Persistence: This compound has a shorter environmental half-life compared to DDT, which reduces its potential for bioaccumulation and long-term environmental impact.
Similar compounds include:
DDT (Dichlorodiphenyltrichloroethane): An organochlorine pesticide with high persistence and bioaccumulation potential.
Endosulfan: An organochlorine insecticide with high toxicity and environmental persistence.
Properties
Molecular Formula |
C16H15Cl3O2 |
|---|---|
Molecular Weight |
351.7 g/mol |
IUPAC Name |
1-[2,2,2-trichloro-1-[4-(trideuteriomethoxy)phenyl]ethyl]-4-(trideuteriomethoxy)benzene |
InChI |
InChI=1S/C16H15Cl3O2/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12/h3-10,15H,1-2H3/i1D3,2D3 |
InChI Key |
IAKOZHOLGAGEJT-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC([2H])([2H])[2H])C(Cl)(Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




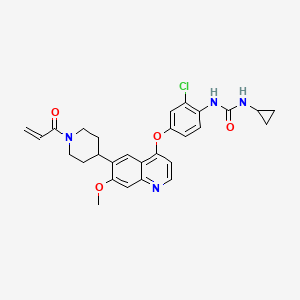
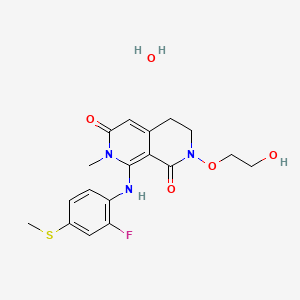
![N-{[4-({[3,5-dicyano-4-ethyl-6-(4-methyl-1,4-diazepan-1-yl)pyridin-2-yl]sulfanyl}methyl)phenyl]methyl}glycinamide](/img/structure/B12392862.png)
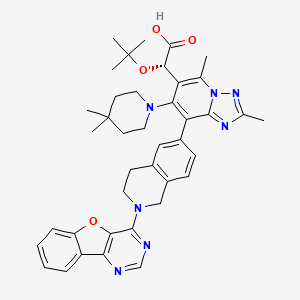
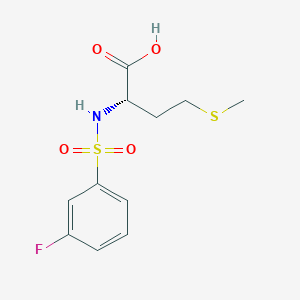


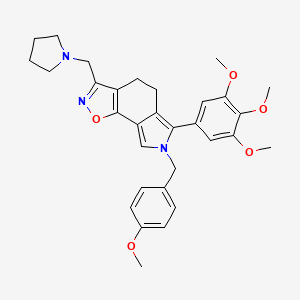
![(E,6R)-2-methyl-6-[(5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B12392895.png)
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12392896.png)
![dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12392903.png)
